1,3-Dibutyl-2-thiobarbituric acid

Vue d'ensemble

Description

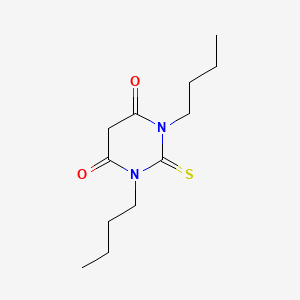

1,3-Dibutyl-2-thiobarbituric acid is an organic compound with the molecular formula C₁₂H₂₀N₂O₂S. It is a derivative of thiobarbituric acid, where the hydrogen atoms at positions 1 and 3 are replaced by butyl groups. This compound is known for its non-polar characteristics and has been studied for its electronic structure using UV photoelectron spectroscopy and quantum chemical calculations .

Méthodes De Préparation

1,3-Dibutyl-2-thiobarbituric acid can be synthesized through various synthetic routes. One common method involves the reaction of thiourea with diethyl malonate in the presence of sodium ethoxide, followed by alkylation with butyl bromide. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent .

Analyse Des Réactions Chimiques

1,3-Dibutyl-2-thiobarbituric acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Substitution: It can undergo substitution reactions, particularly at the sulfur atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various aldehydes for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Analytical Chemistry

1,3-Dibutyl-2-thiobarbituric acid is primarily utilized as a derivatization reagent in analytical chemistry, particularly for the determination of nicotine and its metabolites in biological fluids. This application is crucial for differentiating between smokers and non-smokers. The compound reacts with nicotine to form colored derivatives that can be detected visually or through spectroscopic methods, demonstrating high sensitivity and specificity (greater than 94%) in clinical settings.

Biochemical Studies

In biochemical research, this compound has been studied for its interactions with various enzymes and biological pathways. It displays significant biochemical properties due to its ability to interact with enzymes, proteins, and other biomolecules. Notably, it has been involved in studies focusing on:

- Cellular Effects : It influences cellular processes such as signaling pathways and gene expression.

- Molecular Mechanism : The compound acts as an S-donor ligand under specific conditions, facilitating interactions at the molecular level.

Medicinal Chemistry

Research indicates that derivatives of thiobarbituric acid, including this compound, exhibit potential biological activities such as:

- Antiseptic Properties : Some derivatives have shown promise in inhibiting bacterial growth.

- Anti-diabetic Activities : Certain studies have highlighted their potential as α-glucosidase inhibitors, which may aid in managing diabetes by slowing carbohydrate absorption .

Synthetic Chemistry

This compound serves as a precursor in synthetic chemistry for producing various compounds. Its derivatives have been synthesized for applications ranging from drug development to materials science. For instance, it has been used in one-pot synthesis reactions to create push-pull butadienes through coupling reactions with propargylic alcohols .

Case Study 1: Nicotine Detection

A significant application of this compound is its role in detecting nicotine levels in urine samples. In a study evaluating the effectiveness of this compound as a derivatizing agent, researchers found that it could reliably differentiate between smokers and non-smokers based on the colorimetric changes observed after reaction with nicotine metabolites. This method proved to be cost-effective and simple compared to traditional methods.

Case Study 2: Anti-glycation Activity

Another area of research involved evaluating the anti-glycation activity of thiobarbituric acid derivatives. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of α-glucosidase activity, which is crucial for diabetes management. Molecular docking studies indicated that these compounds interact closely with the enzyme's active site, potentially blocking substrate binding and thereby reducing glucose absorption .

Case Study 3: Antibacterial Properties

Research has also explored the antibacterial effects of thiobarbituric acid derivatives against strains like Acinetobacter baumannii. A series of synthesized compounds were evaluated for their ability to inhibit bacterial growth. Some derivatives showed promising results as effective antibacterial agents, highlighting the therapeutic potential of these compounds in treating infections caused by resistant bacterial strains .

Mécanisme D'action

The mechanism of action of 1,3-dibutyl-2-thiobarbituric acid involves its behavior as a ligand. It can act as an S-donor ligand, forming complexes with metal ions. The electronic structure studies have shown π–π* transitions from the sulfur and oxygen atoms in the ring, which play a crucial role in its reactivity and complexation properties .

Comparaison Avec Des Composés Similaires

Activité Biologique

1,3-Dibutyl-2-thiobarbituric acid (DBTB) is a derivative of barbituric acid that has garnered interest for its potential biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique thiobarbituric structure, which contributes to its interactions with biological systems. The compound is non-polar and acts as a derivatization reagent primarily for nicotine and its metabolites.

Chemical Formula: C₁₄H₁₈N₂O₂S

Molecular Weight: 270.36 g/mol

The biological activity of DBTB is largely attributed to its ability to interact with various biochemical pathways:

- König Reaction: DBTB engages in the König reaction, facilitating the detection of nicotine in biological samples. This reaction is crucial for assessing smoking status by quantifying nicotine metabolites in urine.

- Biochemical Pathways: The compound influences metabolic pathways related to nicotine metabolism, potentially affecting cellular signaling and gene expression .

DBTB exhibits several significant biochemical properties:

- Enzyme Interaction: It acts as a non-polar barbituric acid derivative that can interact with enzymes and proteins, influencing their activity. For instance, it has been studied for its potential anti-diabetic properties through enzyme inhibition .

- Cellular Effects: The compound’s ability to undergo enolization and protonation suggests it may impact cellular functions such as metabolism and signaling pathways.

Research Applications

DBTB has various applications in scientific research:

- Analytical Chemistry: It is primarily used as a derivatization reagent for the determination of nicotine and its metabolites in biological fluids. This application helps differentiate between smokers and non-smokers.

- Biological Studies: Research has indicated potential biological activities such as antiseptic properties. In vitro studies have shown that derivatives of thiobarbituric acid can inhibit α-glucosidase activity, suggesting implications for diabetes management .

Comparative Analysis with Similar Compounds

To understand the biological activity of DBTB better, a comparison with other thiobarbituric acid derivatives can be insightful.

| Compound | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| This compound | Nicotine metabolite detection | Not specified |

| 1,3-Diethyl-2-thiobarbituric acid | α-Glucosidase inhibition | 264.07 - 448.63 |

| Thiopyrimidine trione derivative | Anti-glycation | Higher than acarbose |

Case Studies

-

Nicotine Detection Study:

A study demonstrated the effectiveness of DBTB in detecting nicotine metabolites in urine samples from smokers. The use of DBTB allowed for precise quantification, aiding in smoking cessation research. -

Enzyme Inhibition Research:

In vitro studies revealed that derivatives of thiobarbituric acids showed significant inhibition against α-glucosidase, indicating potential therapeutic applications for managing postprandial blood glucose levels .

Propriétés

IUPAC Name |

1,3-dibutyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-3-5-7-13-10(15)9-11(16)14(12(13)17)8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFBSDIDVPDZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=O)N(C1=S)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068955 | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54443-89-9 | |

| Record name | 1,3-Dibutyl-2-thiobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54443-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibutyl-2-thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054443899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-Dibutyl-2-thiobarbituric acid (DBTB) work to assess smoking status?

A1: DBTB doesn't directly interact with a specific biological target. Instead, it acts as a derivatizing agent in the König reaction. [, ] This means it reacts with nicotine and its metabolites present in urine, forming colored derivatives. These colored products can then be easily detected, even qualitatively by eye, to distinguish between smokers and non-smokers. [, ]

Q2: What are the advantages of using DBTB over other methods for assessing smoking status?

A2: The research highlights several advantages of using DBTB:

- Simplicity: The test using DBTB is described as simple and quick to perform. [, ]

- Cost-effectiveness: The method is noted for being inexpensive. [, ]

- High sensitivity and specificity: The studies found clinical sensitivity and specificity exceeding 94%, indicating a high accuracy in distinguishing smokers from non-smokers. [, ]

- Qualitative assessment: A simple visual assessment of color change is sufficient for accurate classification. [, ]

- Improved lipophilicity: DBTB, being more lipophilic than the previously used 1,3-Diethyl-2-thiobarbituric acid (DETB), demonstrates superior performance. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.